Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

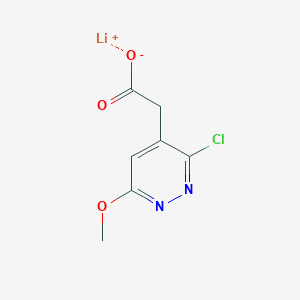

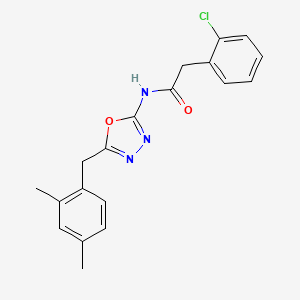

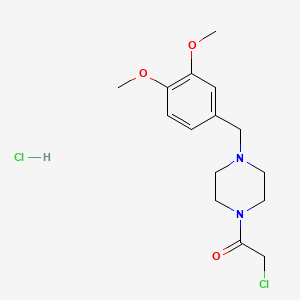

“Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate” is a chemical compound with the CAS Number: 2445791-70-6 . It has a molecular weight of 208.53 . The IUPAC name for this compound is lithium 2-(3-chloro-6-methoxypyridazin-4-yl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClN2O3.Li/c1-13-5-2-4 (3-6 (11)12)7 (8)10-9-5;/h2H,3H2,1H3, (H,11,12);/q;+1/p-1 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, oxygen, and lithium atoms.Aplicaciones Científicas De Investigación

Lithium's Role in Structural Control and Reactivity

Lithium compounds, including those with specific structural configurations like Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate, play a crucial role in structural chemistry and reactivity. For instance, the aggregation behavior of lithium phenolates in weakly polar aprotic solvents, as studied by Jackman and Smith (1988), demonstrates lithium's ability to influence molecular aggregation through electrostatic interactions and steric effects, impacting the reactivity and stability of compounds in organic synthesis Jackman & Smith, 1988.

Lithium in the Synthesis of Heterocyclic Compounds

The role of lithium in the synthesis of bi-1,2,4-triazines and 1,2,4-triazine-6-carbaldehydes, as explored by Glassl, Sinks, and Neunhoeffer (1996), highlights its critical function in the lithiation process of heterocyclic compounds. This process enables the formation of complex heterocyclic structures, underlining lithium's significance in medicinal chemistry and drug development Glassl, Sinks, & Neunhoeffer, 1996.

Lithium's Impact on Molecular Mechanisms and Therapeutic Potentials

Lithium's therapeutic applications extend beyond its well-known use in mood stabilization. Research, such as the study by Moore et al. (2000), which shows lithium administration at therapeutic doses increases brain N-acetyl-aspartate concentration, indicates potential neurotrophic and neuroprotective effects. This suggests avenues for lithium's application in neurological diseases, including Alzheimer's disease Moore et al., 2000.

Lithium in Materials Science and Technology

The development of solid-state thin-film lithium and lithium-ion batteries by Bates (2000) showcases lithium's pivotal role in advancing energy storage technologies. These thin-film batteries, leveraging lithium's electrochemical properties, offer solutions for power storage in a variety of consumer and medical devices, highlighting lithium's versatility in materials science Bates, 2000.

Safety and Hazards

Propiedades

IUPAC Name |

lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3.Li/c1-13-5-2-4(3-6(11)12)7(8)10-9-5;/h2H,3H2,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOUIMMGRPBASL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NN=C(C(=C1)CC(=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClLiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2779373.png)

![4-(8-((2-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2779375.png)

![3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2779376.png)

![1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2779377.png)

![N-(4-fluoro-3-nitrophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2779381.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2779390.png)